molecular formula C22H28N6O5 B2929371 ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 847409-44-3

ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2929371
CAS No.: 847409-44-3
M. Wt: 456.503
InChI Key: GPNOFBAXHJHGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C22H28N6O5 and its molecular weight is 456.503. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research efforts have been dedicated to the synthesis and characterization of compounds with complex structures, including those related to ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate. For instance, the impurity profile of closely related drug substances has been determined using liquid chromatography-mass spectrometry (LC-MS), which is crucial for understanding the purity and synthesis byproducts of these compounds (Thomasberger, Engel, & Feige, 1999).

Antimicrobial Activity

Some derivatives of this compound class have been synthesized and evaluated for their antimicrobial activity. The creation of new 1,2,4-triazol-3-one derivatives and their antimicrobial efficacy showcase the potential of these compounds in addressing various bacterial and fungal infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Biological Evaluation for Therapeutic Applications

The development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from certain derivatives has been explored for their anti-inflammatory and analgesic properties. These studies indicate a promising avenue for the development of new therapeutic agents with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advanced Chemical Reactions

Research has also been conducted on the synthesis of complex molecules using advanced chemical reactions. For example, the sequential three-component synthesis of certain piperazine derivatives demonstrates innovative approaches to creating biologically active molecules, which could have implications in drug design and development (Fang, Fang, & Cheng, 2012).

Properties

IUPAC Name

ethyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O5/c1-4-33-18(29)14-28-17(23-20-19(28)21(30)24-22(31)25(20)2)13-26-9-11-27(12-10-26)15-5-7-16(32-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNOFBAXHJHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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